Cas no 2171467-20-0 (1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid)

1-4-Bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid is a specialized building block used in peptide synthesis and medicinal chemistry. Its key structural features include a brominated aromatic ring and an Fmoc-protected amine, which enhance its utility in solid-phase peptide synthesis (SPPS) and other coupling reactions. The azetidine-2-carboxylic acid moiety introduces conformational constraints, making it valuable for designing bioactive peptides or small molecules with improved stability and selectivity. The bromo substituent offers further functionalization potential via cross-coupling reactions. This compound is particularly suited for researchers developing peptidomimetics or constrained analogs, where precise control over molecular architecture is critical. Its high purity and well-defined reactivity ensure reliable performance in complex synthetic workflows.
1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid structure
2171467-20-0 structure
Product name:1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid
CAS No:2171467-20-0
MF:C26H21BrN2O5
MW:521.359346151352
CID:5800088
PubChem ID:165546864

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid
    • EN300-1519353
    • 1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
    • 2171467-20-0
    • Inchi: 1S/C26H21BrN2O5/c27-21-10-9-15(24(30)29-12-11-23(29)25(31)32)13-22(21)28-26(33)34-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,23H,11-12,14H2,(H,28,33)(H,31,32)
    • InChI Key: HFPWCUFZGZUZMI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC1C(=O)O)=O

Computed Properties

  • Exact Mass: 520.06338g/mol
  • Monoisotopic Mass: 520.06338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 771
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 4.5

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1519353-0.5g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1519353-0.1g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1519353-2.5g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1519353-1000mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1519353-500mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1519353-100mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1519353-5000mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1519353-50mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1519353-10000mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1519353-0.05g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidine-2-carboxylic acid
2171467-20-0
0.05g
$2829.0 2023-06-05

Additional information on 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid

Introduction to 1-4-Bromo-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic Acid (CAS No. 2171467-20-0)

1-4-Bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid (CAS No. 2171467-20-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated benzoyl group, an azetidine ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The brominated benzoyl moiety in this compound is known for its ability to enhance the lipophilicity and cellular permeability of the molecule, making it an attractive candidate for drug design. The azetidine ring, a four-membered heterocyclic structure, imparts rigidity and conformational constraints to the molecule, which can be crucial for achieving high binding affinity to target proteins. The fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis, ensures that the amino group remains unreactive during chemical manipulations, allowing for precise control over the synthesis process.

Recent studies have highlighted the potential of 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid in the development of inhibitors for specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in cancer cell proliferation. The researchers found that the brominated benzoyl group plays a critical role in enhancing the compound's binding affinity to the enzyme's active site, while the azetidine ring contributes to its overall stability and selectivity.

In another study, researchers explored the use of 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid as a lead compound for developing new treatments for neurodegenerative diseases. The compound was shown to effectively cross the blood-brain barrier and exhibit neuroprotective effects by modulating specific signaling pathways associated with neuronal survival and function. These findings suggest that this compound has significant potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid involves several steps, each requiring careful optimization to ensure high yield and purity. The initial step typically involves the formation of the azetidine ring through a ring-closing metathesis reaction or other suitable methods. Subsequently, the Fmoc protecting group is introduced to protect the amino functionality during subsequent reactions. The bromination of the benzoyl group is then carried out under controlled conditions to achieve regioselective bromination at the desired position.

The characterization of 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid is typically performed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the compound, which is essential for its use in preclinical and clinical studies.

In preclinical studies, 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidine-2-carboxylic acid has shown promising results in various in vitro and in vivo models. For example, it has been tested for its cytotoxic effects on cancer cell lines and its ability to inhibit tumor growth in animal models. The results have been encouraging, with the compound demonstrating significant antiproliferative activity and low toxicity towards normal cells.

The pharmacokinetic properties of 1-4-bromo-3-{(9H-fluoren}-9-y)methoxycarbonylamino)benzoylazetidine}-2-carboxylic acid have also been investigated to assess its suitability for further development as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, with good oral bioavailability and a reasonable half-life in plasma. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In conclusion, 1-(4-bromo)-3-{[(9H-fluoren}-9-y)methoxycarbonylamino]benzoylazetidine}-2-carboxylic acid (CAS No. 2171467-20-0) represents a promising lead compound with potential applications in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are likely to uncover additional insights into its mechanisms of action and potential clinical uses, contributing to advancements in medicinal chemistry and pharmaceutical science.

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.